6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-5-3-12(4-6-14)11-26-16-8-7-15-19-20-17(22(15)21-16)13-2-1-9-18-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUKKDRWFQYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.
Introduction of the nitrobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-nitrobenzylthiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Reduction of the nitro group: 6-((4-Aminobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Compounds similar to 6-((4-nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing the triazole ring have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) .
Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral activities. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. For example, certain triazole derivatives have been effective against retroviruses by inhibiting reverse transcriptase .
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The introduction of a nitro group has been associated with enhanced activity against bacterial strains. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazole derivatives for their anticancer activity using the MTT assay. The compound This compound was found to exhibit an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .
Case Study 2: Antiviral Screening
In another investigation, a library of triazole derivatives was screened for antiviral efficacy against HIV. The results indicated that compounds with a similar scaffold to This compound showed promising results in inhibiting viral replication in vitro .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Antiviral Activity | Antimicrobial Activity |
|---|---|---|---|---|
| Compound A | Structure A | IC50: 15 µM | Moderate | Effective |
| Compound B | Structure B | IC50: 10 µM | High | Low |
| This compound | Target Compound | IC50: 5 µM | High | Effective |
Mechanism of Action
The mechanism of action of 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in cancer research, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The biological and physicochemical properties of triazolopyridazine derivatives are highly substituent-dependent. Below is a comparative analysis of key analogues:
Key Trends and Mechanistic Insights
Electron-Withdrawing vs. Pyridin-3-yl at position 3 may enhance π-π stacking interactions in enzyme binding pockets, similar to quinoline in PF-4254644 .
Biological Selectivity :
- TPA023 ’s α2/α3 GABAA receptor selectivity is attributed to its 2-fluorophenyl and triazolylmethoxy groups, which avoid steric clashes in α1 subtypes . The target compound’s nitro group may confer distinct receptor binding profiles.
- Compound 18 ’s dimethoxyphenyl and tetrahydrofuran-oxy groups optimize PDE4A binding via hydrophobic and hydrogen-bonding interactions .
Antimicrobial Activity :
- Triazolopyridazines with arylthio groups (e.g., 4-chlorophenylthio in ) exhibit mild to potent antibacterial activity. The target compound’s nitrobenzylthio group may improve Gram-negative coverage due to increased lipophilicity .
Research Findings and Implications
- Metabolic Stability: Nitro groups are prone to nitroreductase-mediated metabolism, which may limit the target compound’s half-life compared to PF-4254644’s stable quinoline moiety .
- Therapeutic Potential: The combination of pyridinyl and nitrobenzylthio groups suggests dual activity as an antimicrobial and kinase inhibitor, though experimental validation is needed.
- Synthetic Challenges : Introducing the 4-nitrobenzylthio group may require selective thioetherification conditions to avoid side reactions observed in similar syntheses .
Biological Activity
Structural Characteristics
The compound features several important structural elements:
- Triazolo[4,3-b]pyridazine core : Known for its diverse biological activities.
- Nitrobenzylthio substituent : This moiety may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Despite the lack of direct studies on 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine , insights can be drawn from related compounds and classes.
Antiproliferative Activity
Research on similar triazolo-pyridazine derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. For example:
- A study showed that compounds with a triazolo-pyridazine scaffold exhibited IC50 values ranging from 0.008 to 90.5 μM against cancer cell lines such as SGC-7901 and A549 .
- Another related study indicated that certain derivatives had potent activity comparable to established chemotherapeutics .
While specific mechanisms for This compound are not documented, similar compounds have been shown to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Related Research
-
Anticancer Activity :
- A series of triazolo-pyridazines were synthesized and tested for antiproliferative activity against various cancer cell lines. The most potent compound in these studies demonstrated an IC50 value as low as 0.008 μM against A549 cells .
- Another study explored the synthesis of triazolo-pyridazines and their derivatives, which also showed promising results in inhibiting cancer cell proliferation .
- Inhibition Studies :
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Compound 4q | Triazolo-pyridazine derivative | 0.008 - 0.014 | Antiproliferative (A549) |
| Compound 22i | Triazolo-pyrazine derivative | 0.83 ± 0.07 | Anti-tumor (MCF-7) |
| Nitrobenzylthio derivative | Varies | ~4 - 28 | Nucleoside transport inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-((4-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
- The compound is typically synthesized via stepwise heterocyclic annulation. Key steps include:
- Formation of the triazolo-pyridazine core using ethyl N-benzoyl-glycinate derivatives, followed by substitution with the 4-nitrobenzylthio group .
- Purification via column chromatography with solvents like ethyl acetate/hexane mixtures, ensuring removal of unreacted intermediates .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify substitution patterns and aromatic proton environments .
- X-ray Crystallography: Provides definitive confirmation of molecular geometry, as demonstrated for analogs like 6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What safety precautions are recommended for handling this compound in the lab?
- Use flame-retardant antistatic clothing and respiratory protection (e.g., N95 masks) to mitigate inhalation risks, as advised for structurally similar triazolopyridazines .
- Avoid drain contamination and ensure proper ventilation during synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 4-nitrobenzylthio substituent?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Catalytic Additives: Iodine (I2) or tert-butyl hydroperoxide (TBHP) can accelerate oxidative coupling reactions, as shown in triazolopyridazine syntheses .
- Temperature Control: Maintaining 80–100°C minimizes side reactions during thioether bond formation .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Crystallographic Analysis: Single-crystal X-ray studies resolve ambiguities, as exemplified in related compounds with disputed tautomeric forms .
Q. What strategies are effective for evaluating the biological activity of this compound?
- In Vitro Assays: Test against bacterial strains (e.g., S. aureus, E. coli) using triazole-thiol derivatives as positive controls .
- Structure-Activity Relationship (SAR): Modify the nitrobenzyl or pyridinyl groups to assess impacts on potency, guided by analogs like HCV NS5B inhibitors .
Q. How can computational modeling aid in understanding this compound’s reactivity?
- Docking Studies: Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .
- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in substitution reactions .
Methodological Notes
- Contradiction Management: Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
- Scale-Up Challenges: Pilot reactions >10 mmol often require gradient solvent systems (e.g., THF/water) to prevent precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
